Plakortide F

Description

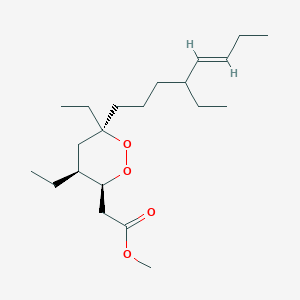

Structure

3D Structure

Properties

Molecular Formula |

C21H38O4 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

methyl 2-[(3S,4S,6S)-4,6-diethyl-6-[(E)-4-ethyloct-5-enyl]dioxan-3-yl]acetate |

InChI |

InChI=1S/C21H38O4/c1-6-10-12-17(7-2)13-11-14-21(9-4)16-18(8-3)19(24-25-21)15-20(22)23-5/h10,12,17-19H,6-9,11,13-16H2,1-5H3/b12-10+/t17?,18-,19-,21-/m0/s1 |

InChI Key |

JOIXERUBSWWODE-RQGNMBLMSA-N |

Isomeric SMILES |

CC/C=C/C(CC)CCC[C@]1(C[C@@H]([C@@H](OO1)CC(=O)OC)CC)CC |

Canonical SMILES |

CCC=CC(CC)CCCC1(CC(C(OO1)CC(=O)OC)CC)CC |

Synonyms |

plakortide F |

Origin of Product |

United States |

Isolation and Dereplication of Plakortide F

Marine Sponge Source Organisms and Collection Methodologies

The primary biological sources of Plakortide F are marine sponges belonging to the genus Plakortis. These sponges are known for producing a diverse array of secondary metabolites. mdpi.com

Plakortis sp. as a Biological Source

Various species within the genus Plakortis have been identified as producers of this compound. mdpi.comacs.org For instance, a Jamaican species of Plakortis was the source for the isolation of this compound in one study. acs.orgacs.org These sponges are often found in tropical marine environments and are known to be relatively free of fouling organisms. acs.org

Plakortis halichondrioides as a Biological Source

Plakortis halichondrioides is another significant source of this compound. researchgate.netmdpi.comnih.gov This species is prevalent in tropical marine habitats and is recognized for its capacity to accumulate a wide variety of secondary metabolites. mdpi.com Collections of P. halichondrioides for the isolation of this compound have been documented from various Caribbean locations, including Jamaica and Puerto Rico. mdpi.comnih.govnih.gov

Geographic Distribution and Habitat of Source Organisms

Sponges of the genus Plakortis, including P. halichondrioides, are predominantly found in the Caribbean Sea. mdpi.comreefguide.org Collection sites have included the coasts of Jamaica, Puerto Rico, the Bahamas, and other islands in the region. mdpi.comresearchgate.net These sponges typically inhabit reef environments, and have been collected at depths ranging from 30 to 100 feet (approximately 9 to 30 meters). mdpi.comresearchgate.netmdpi.com In some cases, these sponges are found in cryptic habitats like reef caves. researchgate.net

| Source Organism | Geographic Location of Collection | Habitat Depth |

| Plakortis sp. | Jamaica | ~40 meters mdpi.com |

| Plakortis halichondrioides | Jamaica | Not specified nih.gov |

| Plakortis halichondrioides | Inagua Island, The Bahamas | 30 meters researchgate.net |

| Plakortis halichondrioides | Mona Island, Puerto Rico | 90–100 feet mdpi.com |

| Plakortis sp. | Discovery Bay, Jamaica | ~40 meters mdpi.com |

Extraction and Purification Techniques for this compound

The isolation of this compound from its marine sponge sources involves a series of extraction and chromatographic steps to separate it from a complex mixture of other natural products.

Solvent Extraction Methods

The initial step in isolating this compound involves extracting the chemical constituents from the sponge tissue. This is typically achieved by using organic solvents. Common procedures involve the lyophilization (freeze-drying) of the sponge material to remove water, followed by sequential extraction with solvents of increasing polarity. mdpi.comresearchgate.net

A typical solvent extraction process might involve the following sequence:

Cyclohexane or Hexane (B92381) : To extract nonpolar compounds. mdpi.comresearchgate.net

Dichloromethane or Methylene Chloride : To extract compounds of intermediate polarity. researchgate.netmdpi.com

Methanol or Ethyl Acetate (B1210297) : To extract more polar compounds. acs.orgresearchgate.net

In some protocols, a mixture of solvents, such as chloroform/methanol or isopropyl-ethyl acetate, is used for the initial extraction. mdpi.comnih.gov The resulting crude extract contains a mixture of various metabolites, including this compound.

| Extraction Step | Solvent(s) Used | Purpose |

| 1 | Cyclohexane / Hexane | Extraction of nonpolar compounds mdpi.comresearchgate.net |

| 2 | Dichloromethane / Methylene Chloride | Extraction of medium-polarity compounds researchgate.netmdpi.com |

| 3 | Methanol / Ethyl Acetate | Extraction of polar compounds acs.orgresearchgate.net |

| Alternative | Chloroform/Methanol or Isopropyl-Ethyl Acetate | Broad-spectrum initial extraction mdpi.comnih.gov |

Chromatographic Separation Strategies

Following solvent extraction, the crude extract undergoes various chromatographic techniques to purify this compound. khanacademy.orgthermopedia.comlibretexts.org

Silica (B1680970) Gel Column Chromatography : The crude extract is often first subjected to column chromatography on a silica gel stationary phase. mdpi.comnih.gov A gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to elute different fractions. acs.orgnih.gov

Thin-Layer Chromatography (TLC) : Preparative Thin-Layer Chromatography (TLC) is another technique used for the separation and purification of this compound. mdpi.comnih.gov It allows for the separation of compounds based on their differential migration on a thin layer of adsorbent material.

High-Performance Liquid Chromatography (HPLC) : High-Performance Liquid Chromatography (HPLC) is a crucial final step for obtaining pure this compound. mdpi.comacs.org Both normal-phase and reversed-phase HPLC are employed. mdpi.comacs.org For instance, a fraction from silica gel chromatography might be further purified using normal-phase HPLC, followed by reversed-phase HPLC to yield the pure compound. acs.org Preparative HPLC is often used to isolate the compound in sufficient quantities for structural elucidation and biological testing. mdpi.comnih.gov

The selection and sequence of these chromatographic methods are guided by the polarity and other physicochemical properties of this compound and the other co-occurring metabolites.

Structural Elucidation Methodologies of this compound

The definitive structure of this compound was established through a combination of sophisticated spectroscopic and spectrometric techniques.

Spectroscopic analysis was fundamental to piecing together the molecular architecture of this compound. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy provided initial evidence for the presence of specific functional groups. mdpi.com Although detailed spectra for this compound itself are reported within broader studies, analyses of closely related compounds reveal key absorption bands. For instance, the FT-IR spectrum for seco-plakortide F acid, a derivative, showed a broad absorption for an O-H stretch (~3100-3243 cm⁻¹) and intense bands for carbonyl stretches (~1714 cm⁻¹), indicative of its carboxylic acid and other carbonyl functionalities. mdpi.comresearchgate.net These analyses help to confirm the presence of ester and other oxygenated functions within the broader Plakortide family.

Nuclear Magnetic Resonance (NMR) Spectroscopy : A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was the cornerstone of the structural elucidation of this compound. mdpi.commdpi.com These techniques map the carbon skeleton and establish connectivity between atoms.

¹H NMR : Identifies the distinct proton environments in the molecule.

¹³C NMR : Reveals the number and type of carbon atoms (methyl, methylene, methine, quaternary).

DEPT (Distortionless Enhancement by Polarization Transfer) : Used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

COSY (Correlation Spectroscopy) : Establishes proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within a spin system. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded carbon and proton atoms (¹³C-¹H), assigning specific protons to their corresponding carbons. mdpi.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and piecing together the complete carbon framework. mdpi.comnih.gov

NOE (Nuclear Overhauser Effect) / NOESY (Nuclear Overhauser Effect Spectroscopy) : Determines the spatial proximity of protons. This is vital for assigning the relative stereochemistry of the molecule. mdpi.comnih.gov

The combined data from these NMR experiments allowed for the complete assignment of the planar structure of this compound. mdpi.compublish.csiro.au

| NMR Technique | Purpose in this compound Structural Elucidation | References |

| ¹H NMR | To identify and assign all proton signals in the molecule. | mdpi.comresearchgate.net |

| ¹³C NMR & DEPT | To determine the number and type of all carbon atoms in the molecular formula. | mdpi.comresearchgate.netnih.gov |

| COSY | To establish connectivity between adjacent protons, tracing out molecular fragments. | mdpi.comnih.gov |

| HMQC/HSQC | To link each proton to its directly attached carbon atom. | mdpi.comnih.gov |

| HMBC | To connect molecular fragments via long-range proton-carbon correlations, confirming the overall carbon skeleton. | mdpi.comnih.gov |

| NOE/NOESY | To determine the relative stereochemistry by observing through-space interactions between protons. | clockss.orgmdpi.comnih.gov |

Detailed ¹H and ¹³C NMR chemical shift data for this compound have been reported in the scientific literature. mdpi.comresearchgate.net

Mass spectrometry was critical for determining the elemental composition of this compound.

High-Resolution Desorption Chemical Ionization Mass Spectrometry (HRDCIMS) was initially used to establish the molecular formula of this compound as C₂₁H₃₈O₄. mdpi.comnih.gov This high-resolution technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula from the observed mass-to-charge ratio (m/z). nih.gov Similarly, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used to determine the molecular formulas of closely related analogs like seco-plakortide F acid, confirming its utility for analyzing these types of polyketides. mdpi.com

Determining the precise three-dimensional arrangement of atoms (stereochemistry) was a complex but essential part of the structural elucidation.

The relative stereochemistry of the six-membered 1,2-dioxane (B1202867) ring was established primarily through Nuclear Overhauser Effect (NOE) experiments . mdpi.com By observing which protons are close to each other in space, researchers could deduce their relative orientation on the peroxide ring. mdpi.comnih.gov These experiments revealed that this compound is a diastereomer of a related compound, Plakortide G, differing in the stereochemistry at the C-6 position. mdpi.com

The absolute configuration of the chiral centers in this compound was later assigned as (3S, 4S, 6R, 10R). clockss.org This assignment was achieved through comparative analysis and chemical correlation studies, including the use of Mosher's method on related plakortide compounds, which allows for the determination of the absolute stereochemistry of chiral alcohols. clockss.org

Synthetic Endeavors Towards Plakortide F and Its Analogues

Total Synthesis Strategies of Plakortide F Analogues

The total synthesis of this compound analogues presents considerable challenges, primarily due to the stereochemically complex and sensitive peroxide moiety. rsc.org Synthetic strategies are often convergent, involving the separate synthesis of key fragments followed by their coupling. unpaywall.org

Stereoselective Construction of Peroxide Moieties

The stereoselective formation of the 1,2-dioxane (B1202867) or 1,2-dioxolane ring is a cornerstone of any total synthesis of this compound analogues. rsc.org Several methods have been developed to achieve this with high levels of control.

One prominent approach involves the radical-mediated oxygenation of vinylcyclopropanes . lookchem.comacs.org This method allows for the stereoselective construction of 1,2-dioxolane rings. lookchem.com The reaction proceeds through a series of radical intermediates, with molecular oxygen acting as the oxidant. lookchem.com The stereochemistry of the resulting dioxolane is influenced by the conformation of the cyclization transition state. lookchem.com

Another powerful technique is the Mukaiyama-Isayama peroxidation . rsc.orgrsc.orgnih.gov This cobalt-catalyzed reaction utilizes molecular oxygen and a trialkylsilane to convert alkenes into triethylsilyl peroxides. rsc.orgnih.gov These intermediates can then undergo cyclization to form the desired five- or six-membered peroxide rings. rsc.org This method has been successfully applied in the synthesis of various peroxide-containing natural products, including analogues of this compound. rsc.orgresearchgate.net

Other methods for peroxide ring formation include peroxymercuration–demercuration and the use of singlet oxygen in [4+2] cycloadditions. rsc.org

Key Synthetic Transformations

Beyond the crucial peroxide-forming step, the total synthesis of this compound analogues relies on a series of other key transformations to assemble the carbon skeleton and introduce the required functional groups.

The Negishi reaction , a palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organic halide, has proven effective for connecting different fragments of the molecule. unpaywall.orgwikipedia.org This reaction is valued for its ability to form carbon-carbon bonds between sp2 and sp3 hybridized centers, a common requirement in the synthesis of complex natural products. unpaywall.orgwikipedia.org In the synthesis of Plakortide E, a related compound, a modified Negishi reaction was used to couple the central 1,2-dioxolane core with a side chain. unpaywall.orgnih.gov

The Horner-Wadsworth-Emmons (HWE) olefination is another indispensable tool. nih.govconicet.gov.arwikipedia.org This reaction, which involves the treatment of an aldehyde or ketone with a phosphonate (B1237965) ester, is widely used to create carbon-carbon double bonds with a high degree of E-selectivity. wikipedia.org In the context of Plakortide analogue synthesis, the HWE reaction is often employed to install the α,β-unsaturated ester moiety found in many of these natural products. unpaywall.org

Semisynthesis of this compound Derivatives

Semisynthesis, starting from naturally occurring precursors, offers a more direct route to certain this compound derivatives. This approach is particularly useful for generating analogues for biological evaluation. nih.gov

Chemical Modification of Natural Precursors

Natural this compound and related compounds can be chemically modified to produce new derivatives. Common transformations include:

Hydrolysis: The ester functionality in this compound and its analogues can be hydrolyzed, typically using a base like lithium hydroxide, to yield the corresponding carboxylic acid. nih.govmdpi.com

Steglich Esterification: Conversely, the carboxylic acid can be converted back to an ester using an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

These straightforward modifications allow for the exploration of the importance of the ester or acid group for biological activity. nih.gov

Production of Carboxylic Acids and Esters

Through the application of the aforementioned chemical modifications, a variety of this compound derivatives have been produced. For instance, the hydrolysis of Plakortin, a related natural product, yields Plakortic acid. nih.govmdpi.com Similarly, this compound can be converted to this compound acid. mdpi.com These semisynthetic compounds have been instrumental in probing the structure-activity relationships of this class of molecules. nih.govmdpi.com

Development of Synthetic Scaffolds for Structure-Activity Relationship Studies

To systematically investigate the structural features crucial for the biological activity of this compound, researchers have developed synthetic scaffolds that mimic the core structure of the natural product. rsc.orgresearchgate.netresearchgate.net These simplified analogues allow for the exploration of the impact of various substituents and stereochemistries on activity. researchgate.netresearchgate.net

These studies have revealed that the 1,2-dioxane ring is a key pharmacophore and that its interaction with iron is likely central to the antimalarial mechanism of action. researchgate.netresearchgate.net By systematically modifying the substituents on the dioxane scaffold, researchers have been able to generate novel compounds with maintained or even improved antiprotozoal activity and significantly reduced cytotoxicity. rsc.org These efforts pave the way for the rational design of new, potent, and selective antimalarial agents based on the this compound scaffold. researchgate.netresearchgate.net

Preclinical Biological Activities of Plakortide F and Its Derivatives

Antifungal Activity

Efficacy Against Opportunistic Fungal Pathogens (Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

Plakortide F and its derivatives have demonstrated notable antifungal properties against several opportunistic fungal pathogens. In particular, this compound acid (PFA), a polyketide endoperoxide derived from marine sponges, has shown significant inhibitory action against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. mdpi.commdpi.comasm.orgnih.govresearchgate.netnih.govusda.gov

Research indicates that PFA's antifungal mechanism involves the disruption of calcium homeostasis within the fungal cells. mdpi.comasm.orgnih.govnih.govusda.gov This disruption leads to an increase in intracellular calcium levels, ultimately causing fungal cell death through membrane depolarization. mdpi.comresearchgate.net Transcriptional profiling has revealed that PFA exposure triggers a response indicative of a Ca2+ imbalance. asm.orgnih.govusda.gov Further evidence supporting this mechanism includes the heightened sensitivity to PFA observed in fungal mutants that lack Ca2+ transporters and calcineurin. asm.orgnih.gov The activity of PFA is also enhanced by calcineurin inhibitors. asm.orgnih.gov

Table 1: In Vitro Antifungal Activity of this compound Acid (PFA) Compared to Amphotericin B

| Fungal Pathogen | PFA MIC (μg/mL) | Amphotericin B MIC (μg/mL) |

|---|---|---|

| Candida albicans | 0.08 | ~0.32 |

| Cryptococcus neoformans | 2.5 | Not specified |

| Aspergillus fumigatus | 5.0 | Not specified |

Studies on this compound Acid (PFA)

This compound acid (PFA) has been a focal point of research due to its potent antifungal effects. mdpi.commdpi.comasm.orgnih.govresearchgate.netnih.govusda.gov Derived from the marine sponge Plakortis halichondrioides, PFA is a polyketide endoperoxide that exhibits strong inhibitory activity against major fungal pathogens. mdpi.comasm.org Studies have shown its efficacy against C. albicans, C. neoformans, and A. fumigatus. mdpi.commdpi.comasm.orgnih.govresearchgate.netnih.gov

The primary mechanism of PFA's antifungal action is the perturbation of calcium homeostasis. asm.orgnih.govnih.govusda.gov This leads to a significant increase in intracellular calcium, which is toxic to the fungal cell. mdpi.comasm.orgresearchgate.net This distinct mechanism of action makes PFA a compound of interest for further development, as it differs from currently available antifungal agents. asm.orgnih.govnih.gov The potent activity of PFA, particularly against C. albicans, surpasses that of some other cyclic peroxide acids isolated from marine sponges. asm.org

Antimalarial Activity

In Vitro Efficacy Against Plasmodium falciparum (Chloroquine-Sensitive and Resistant Strains)

This compound has demonstrated significant in vitro activity against the malaria parasite, Plasmodium falciparum. nih.govacs.orgcapes.gov.bracs.org This activity has been observed against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. researchgate.netepfl.ch The endoperoxide bridge within the plakortide structure is believed to be crucial for its antimalarial action, similar to the mechanism of the well-known antimalarial drug, artemisinin (B1665778). researchgate.net

Research involving the bioassay-guided fractionation of extracts from the Jamaican sponge Plakortis sp. led to the isolation of this compound as a potent antimalarial metabolite. nih.govacs.orgcapes.gov.bracs.org While showing promise in in vitro studies, its efficacy in in vivo models has been noted as limited under certain experimental conditions. acs.org

Comparative Studies with Related Plakortides and Analogues

Comparative studies have revealed variations in the antimalarial potency among different plakortides and their synthetic analogues. For instance, while this compound shows strong antimalarial properties, other related compounds like plakortides L, O, and P have exhibited very low in vitro antimalarial activity. mdpi.com This suggests that specific structural features, such as the configuration around the dioxane ring and the nature of the alkyl side chains, are critical for potent antimalarial action. researchgate.netmdpi.com

Studies on analogues have confirmed the essential role of the endoperoxide functionality for antimalarial activity. epfl.ch Modifications to other parts of the molecule, such as the ester group, did not significantly impact the activity, whereas changes to the alkyl side chain had a more pronounced effect. epfl.ch For example, Plakortin and Plakortide Q have also shown significant antimalarial activity. researchgate.net

Anticancer and Cytotoxic Activities

This compound and its derivatives have been evaluated for their potential as anticancer agents. This compound has exhibited significant, though not selective, cytotoxic activity against a number of cancer cell lines. acs.orgmdpi.com Its free acid form, this compound acid, has also shown moderate cytotoxicity against the NCI-60 tumor cell lines, with notable activity against colon cancer (KM12) and melanoma (LOX-IMVI) cell lines. nih.gov

Derivatives such as manadodioxan D and 13-oxo-plakortide F have demonstrated significant cytotoxicity against DU-145 prostate cancer cells and A-2058 melanoma cells. mdpi.com In contrast, seco-plakortide F acid showed minimal activity in these assays. mdpi.com These findings suggest that the structural integrity of the 1,2-dioxane (B1202867) ring system is important for the cytotoxic potential of these compounds. mdpi.com

Table 2: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Manadodioxan D | DU-145 (Prostate Cancer) | 1.6 |

| A-2058 (Melanoma) | 2.6 | |

| 13-oxo-plakortide F | DU-145 (Prostate Cancer) | 4.5 |

| A-2058 (Melanoma) | 7.7 |

Source: mdpi.com

Activity Against Various Cancer Cell Lines (e.g., NCI Tumor Cell Lines, KM12 Colon Cancer, LOX IMVI Melanoma, A-2058 Melanoma, DU-145 Prostate Cancer, WEHI 164 Murine Fibrosarcoma, Murine Leukemia Cells)

This compound and its corresponding free acid have demonstrated a range of cytotoxic activities against several cancer cell lines. Research indicates that this compound acid exhibits moderate cytotoxicity against the NCI-60 tumor cell lines. nih.govmdpi.com It has shown particularly noteworthy activity against the KM12 colon cancer and LOX-IMVI melanoma cell lines, with reported GI50 values (50% growth inhibition) ranging from 0.02 to 0.3 µM. nih.govmdpi.com

The ester form, this compound, has also been evaluated and shows cytotoxic potential. It was found to be active against a number of cancer cell lines in vitro, including potent cytotoxicity against LOX IMVI melanoma cells. mdpi.comrsc.org Additionally, this compound has been reported to be active against the WEHI 164 murine fibrosarcoma cell line. rsc.org Other related plakortides have also shown cytotoxicity against P-388 murine leukemia cells. mdpi.commdpi.com

The table below summarizes the cytotoxic activity of this compound and its acid form against various cancer cell lines.

| Compound | Cell Line | Cancer Type | Activity | Reference |

| This compound Acid | NCI-60 Panel | Various | Moderately cytotoxic | nih.govmdpi.com |

| This compound Acid | KM12 | Colon Cancer | GI50: 0.02 - 0.3 µM | nih.govmdpi.com |

| This compound Acid | LOX-IMVI | Melanoma | GI50: 0.02 - 0.3 µM | nih.govmdpi.com |

| This compound | LOX IMVI | Melanoma | Potent cytotoxicity | mdpi.com |

| This compound | WEHI 164 | Murine Fibrosarcoma | Active | rsc.org |

| This compound | Various | Various | Cytotoxic | rsc.org |

Evaluation of Seco-plakortide F Acid and 13-oxo-plakortide F

Two derivatives, seco-plakortide F acid and 13-oxo-plakortide F, have been assessed for their biological activity. mdpi.com Seco-plakortide F acid, which lacks the characteristic peroxide ring, showed minimal cytotoxic activity in the assays conducted. mdpi.com

In contrast, 13-oxo-plakortide F demonstrated significant cytotoxicity against both the DU-145 prostate cancer cell line and the A-2058 melanoma cell line. mdpi.com The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were recorded at 4.5 µg/mL for DU-145 cells and 7.7 µg/mL for A-2058 cells. mdpi.com These findings suggest that the structural features of 13-oxo-plakortide F contribute to its anticancer potential. mdpi.com

The cytotoxic activities of these derivatives are detailed in the table below.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Activity | Reference |

| Seco-plakortide F Acid | DU-145, A-2058 | Prostate, Melanoma | Not Reported | Minimal Activity | mdpi.com |

| 13-oxo-plakortide F | DU-145 | Prostate Cancer | 4.5 | Significant Cytotoxicity | mdpi.com |

| 13-oxo-plakortide F | A-2058 | Melanoma | 7.7 | Significant Cytotoxicity | mdpi.com |

Cytotoxicity Against Drug-Sensitive and Multi-Drug Resistant Leukemia Cell Lines (e.g., CCRF-CEM, CEM/ADR5000)

The cytotoxic effects of plakortide-related endoperoxides have been evaluated against the drug-sensitive human leukemia CCRF-CEM cell line and its multi-drug resistant subline, CEM/ADR5000. nih.gov Studies on various plakortides reveal a general trend where the carboxylic acid forms of these compounds exhibit more potent cytotoxicity towards both sensitive and resistant leukemia cell lines compared to their corresponding methyl ester counterparts. nih.gov While specific data for this compound against these exact cell lines is part of a broader investigation into plakortide derivatives, it has been noted that this compound, as a methyl ester, demonstrates some activity against cancer cell lines. nih.gov Other related plakortide acids have shown potent cytotoxicity against CCRF-CEM cells. mdpi.comnih.gov

Anti-HIV Activity

This compound has been identified as having moderate activity against the Human Immunodeficiency Virus (HIV). mdpi.com The compound and its free acid were among several metabolites isolated from a Jamaican species of Plakortis that were evaluated for a range of biological activities, including anti-HIV-1 activity. bsu.edu.egresearchgate.net Further studies have confirmed that this compound was tested for its in vitro anti-HIV-1 activity in human peripheral blood mononuclear (PBM) cells. mdpi.com

Antitrypanosomal Activity

While a wide range of polyketide endoperoxides from Plakortis sponges have shown significant antitrypanosomal activity, specific data detailing the efficacy of this compound against Trypanosoma brucei brucei and Trypanosoma cruzi is not extensively documented in the reviewed literature. mdpi.comnih.govnih.gov For instance, the related compound Plakortide E has been identified as having trypanocidal activity against Trypanosoma brucei, with an IC50 value of 5 µM. nih.govresearchgate.net Similarly, Plakortide P has shown potent activity against T. cruzi. mdpi.comresearchgate.net Other peroxides isolated from Plakortis species have also demonstrated potent activity against T. b. brucei. mdpi.comnih.gov However, direct studies on this compound for this specific activity are not specified in the available search results.

Antimycobacterial Activity

This compound and its derivatives have been assessed for their ability to inhibit the growth of Mycobacterium tuberculosis. This compound acid was found to be moderately active, inhibiting the pathogen at a concentration of 64 µg/mL. mdpi.com Similarly, its derivative, seco-plakortide F acid, also displayed moderate to weak inhibition against M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 75.0 µg/mL. mdpi.com In the same study, a mixture containing the related compound 13-oxo-plakortide F showed higher antimycobacterial activity. mdpi.com

Activity Against Mycobacterium tuberculosis

Research into the biological activities of this compound and its derivatives has revealed potential for combating Mycobacterium tuberculosis. While this compound itself has been the subject of various studies, specific investigations into its direct antitubercular activity are often linked to its derivatives. One such derivative, seco-plakortide F acid, has been evaluated for its in vitro antimycobacterial effects against M. tuberculosis H37Rv. mdpi.comresearchgate.net This derivative demonstrated moderate to weak inhibition, with a reported minimum inhibitory concentration (MIC) of 75.0 µg/mL. mdpi.comresearchgate.net

In the same study, other related compounds, manadodioxan D and 13-oxo-plakortide F, were also assessed. mdpi.comresearchgate.net A mixture of these two compounds exhibited a more potent antimycobacterial activity, with a combined MIC of 26.3 µg/mL. mdpi.comresearchgate.net Further research has highlighted that other complex bicyclic polyketides isolated from the same sponge source as this compound have shown moderate-to-weak in vitro activity against Mycobacterium tuberculosis H37Rv. mdpi.com

Table 1: Antimycobacterial Activity of this compound Derivatives and Related Compounds

| Compound/s | Target Organism | Activity (MIC) |

|---|---|---|

| Seco-plakortide F acid | M. tuberculosis H37Rv | 75.1 µg/mL mdpi.com |

| Manadodioxan D & 13-oxo-plakortide F (1:1 mixture) | M. tuberculosis H37Rv | 26.3 µg/mL mdpi.com |

Modulation of Cellular Mechanisms

This compound and other cyclic peroxide compounds isolated from Plakortis sponges have been identified as activators of sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) transporters. nih.gov SERCA is a crucial pump for maintaining calcium homeostasis within cells. plos.org

Early research in this area demonstrated that micromolar concentrations of this compound, along with its related compounds Plakortide G and Plakortide H, significantly enhanced the uptake of Ca2+ by the sarcoplasmic reticulum (SR) in cardiac tissue. nih.gov A screening for SERCA activators found that this compound, 3-epiplakortin, Plakortide G, and Plakortide H, all isolated from the Jamaican sponge Plakortis halichondrioides, stimulated cardiac Ca2+ uptake in sarcoplasmic reticulum vesicles from canine ventricle tissue. nih.gov Interestingly, the diastereomers this compound and Plakortide G showed the same level of activity in these assays. mdpi.com

This activation of SERCA transporters is a significant finding, as the dysregulation of calcium homeostasis is implicated in various disease states. nih.gov The ability of this compound to modulate this fundamental cellular mechanism underscores its potential as a lead compound for further investigation. While it is clear that these marine-derived cyclic peroxides function as SERCA activators, further research is needed to determine if this is the primary mechanism behind their broader biological activities. nih.gov

Table 2: Plakortide Compounds as SERCA Activators

| Compound | Source | Effect |

|---|---|---|

| This compound | Plakortis halichondrioides | Activator of cardiac SR Ca2+-pumping ATPase nih.gov |

| Plakortide G | Plakortis halichondrioides | Activator of cardiac SR Ca2+-pumping ATPase nih.gov |

| Plakortide H | Plakortis halichondrioides | Activator of cardiac SR Ca2+-pumping ATPase nih.gov |

| 3-epiplakortin | Plakortis halichondrioides | Stimulated cardiac Ca2+ uptake nih.gov |

Mechanistic Investigations of Plakortide F S Biological Actions

Elucidation of Antifungal Mechanism of Action

The antifungal activity of Plakortide F acid (PFA), a derivative of this compound, has been a primary focus of research. researchgate.netnih.gov Studies utilizing the model organism Saccharomyces cerevisiae have been instrumental in unraveling a novel mechanism of action centered on the disruption of calcium homeostasis. nih.govnih.gov

A substantial body of evidence points to the interference with calcium homeostasis as the primary mode of this compound's antifungal action. nih.govnih.govnih.govasm.org Exposure of fungal cells to PFA results in a significant increase in intracellular calcium levels. nih.govnih.gov This disruption of the delicate balance of calcium ions within the cell triggers a cascade of events leading to growth inhibition and cell death. researchgate.net This mechanism is considered unique and distinct from currently available antifungal drugs. nih.govnih.gov

To understand the cellular response to this compound, researchers have conducted transcriptional profiling analyses in Saccharomyces cerevisiae. nih.govusda.govdatamed.org These studies revealed that PFA treatment elicits a transcriptome response indicative of a calcium imbalance. nih.govnih.govnih.gov Specifically, the expression of a significant number of genes known to be responsive to altered cellular calcium levels is affected. nih.govusda.gov In one study, 457 genes were identified as PFA-responsive, with 296 genes showing increased expression and 161 showing decreased expression. nih.gov This genomic response provides strong evidence for the role of calcium stress in the compound's antifungal activity.

Genetic and biochemical approaches have further solidified the link between this compound and calcium homeostasis. nih.govusda.gov

Calcium Transporter Mutants: Studies using mutant strains of S. cerevisiae lacking various calcium transporters, such as the pumps Pmr1 and Pmc1, and the channels Cch1 and Mid1, showed increased sensitivity to PFA. nih.govnih.govasm.org This hypersensitivity suggests that the normal functioning of these transporters is crucial for mitigating the toxic effects of PFA-induced calcium influx. nih.gov

Calcineurin Pathway Inhibition: The calcineurin pathway is a key signaling cascade that responds to calcium stress. nih.gov Inhibition of this pathway, either through genetic deletion of calcineurin components (CNA1, CNA2, CNB1, CRZ1) or through the use of inhibitors like FK506 and cyclosporine, significantly enhanced the antifungal activity of PFA. nih.govnih.govnih.gov Furthermore, PFA was shown to activate the transcription of a reporter gene driven by a calcineurin-dependent response element, directly implicating the pathway in the cellular response to the compound. nih.govnih.gov

Intracellular Calcium Level Monitoring: Direct measurement of intracellular calcium levels using elemental analysis has confirmed that PFA treatment leads to a dramatic increase in calcium within fungal cells. nih.govnih.gov This direct evidence corroborates the findings from genetic and transcriptional studies.

| Research Approach | Key Findings | Implication for Mechanism of Action |

| Transcriptional Profiling | Altered expression of calcium-responsive genes in S. cerevisiae. | PFA induces a cellular state of calcium stress. |

| Calcium Transporter Mutants | Deletion of genes for calcium pumps (Pmr1, Pmc1) and channels (Cch1, Mid1) increases sensitivity to PFA. | PFA's toxicity is linked to an influx of calcium that overwhelms the cell's transport and storage capacity. |

| Calcineurin Pathway Analysis | Inhibition of the calcineurin pathway enhances PFA's antifungal activity. PFA activates calcineurin-dependent gene expression. | The calcineurin pathway is a key cellular defense against PFA-induced calcium stress. |

| Intracellular Calcium Measurement | Direct evidence of increased intracellular calcium levels upon PFA treatment. | Confirms that PFA disrupts calcium homeostasis. |

Exploration of Antimalarial Mechanism of Action

This compound and related compounds have also shown promise as antimalarial agents. mdpi.com The proposed mechanism of action for these compounds centers on the unique chemical properties of their endoperoxide ring system.

The 1,2-dioxane (B1202867) ring, a key structural feature of this compound, is crucial for its antimalarial activity. mdpi.comnih.govacs.org It is believed that this endoperoxide bond interacts with ferrous iron (Fe(II)), which is readily available from the digestion of heme by the malaria parasite, Plasmodium falciparum. nih.gov This interaction is thought to generate reactive oxygen species (ROS) and subsequent carbon-centered radicals. nih.gov These highly reactive intermediates are then responsible for alkylating and damaging essential parasite biomolecules, ultimately leading to parasite death. nih.gov The importance of this ring system is highlighted by the observation that a related compound lacking the 1,2-dioxane ring showed only moderate antimalarial activity. mdpi.com The stereochemistry and conformation of the dioxane ring also play a critical role in determining the compound's potency. nih.govacs.orgmdpi.com

Mechanistic Insights into Cytotoxic Effects

This compound and its analogs have demonstrated cytotoxic activity against various cancer cell lines. researchgate.netmdpi.comd-nb.infoacs.org Investigations into the underlying mechanisms suggest that, similar to its antimalarial action, the endoperoxide ring is a key player. However, the specific cellular consequences appear to differ.

Studies on related plakortides with a six-membered endoperoxide ring, like that in this compound, have shown that these compounds can induce a G2/M phase cell cycle arrest in HCT-116 cells. researchgate.netacs.org This arrest is accompanied by an accumulation of mitotic figures, suggesting an interference with the mitotic process. researchgate.netacs.org Interestingly, confocal analysis indicated that this mitotic arrest is not due to alterations in microtubules, pointing towards a different molecular target within the machinery of cell division. researchgate.netacs.org This distinguishes their cytotoxic mechanism from other natural products that target the cytoskeleton.

Investigation of Other Molecular Targets and Signaling Pathways

While the primary biological activities of this compound are well-documented, ongoing research has sought to elucidate the full spectrum of its molecular interactions. Investigations have extended beyond its primary targets to explore other signaling pathways and molecular machinery affected by this marine-derived polyketide. These studies reveal a broader mechanism of action, highlighting its ability to modulate fundamental cellular processes, particularly calcium signaling and homeostasis.

Interference with Fungal Calcium Homeostasis and the Calcineurin Pathway

A significant body of research has focused on the antifungal properties of this compound acid (PFA), a closely related derivative. These studies have identified the disruption of calcium (Ca²⁺) homeostasis as a key mechanism of its antifungal action. asm.orgnih.govpsu.edu

Transcriptional profiling of the model fungal organism Saccharomyces cerevisiae exposed to PFA revealed a gene expression response indicative of a significant imbalance in cellular Ca²⁺. asm.orgusda.gov Elemental analysis confirmed this, showing a marked increase in intracellular calcium levels in fungal cells treated with PFA. asm.orgnih.gov This disruption of Ca²⁺ homeostasis is considered a potentially novel antifungal mechanism, distinct from that of currently used drugs. asm.org

Further investigations have pinpointed specific components of the calcium signaling network as targets of this compound's action.

Calcium Transporters: Studies using mutant strains of S. cerevisiae have shown that the absence of key Ca²⁺ transporters renders the fungi more sensitive to PFA. Mutants lacking specific calcium pumps (Pmr1 and Pmc1) and channels (Cch1 and Mid1) displayed increased susceptibility, suggesting that this compound's activity is closely linked to the function of these transport proteins. asm.orgnih.govnih.gov

The Calcineurin Signaling Pathway: The calcineurin pathway, a critical Ca²⁺-dependent signaling cascade in fungi, has been identified as a central element in this compound's mechanism. psu.edunih.gov

Pharmacological studies showed that calcineurin inhibitors, such as FK506 and cyclosporine, significantly enhanced the antifungal activity of PFA in wild-type fungal cells. asm.orgnih.gov

Genetic evidence further supports this, as mutant S. cerevisiae strains with deletions in calcineurin-related genes (CNA1, CNA2, CNB1, and CRZ1) were more sensitive to PFA. nih.gov

Furthermore, PFA was found to activate the transcription of a reporter gene under the control of the calcineurin-dependent response element, directly demonstrating its influence on this pathway. asm.orgnih.gov

These findings collectively indicate that this compound exerts its antifungal effects by inducing a massive influx or release of Ca²⁺, overwhelming the cell's homeostatic mechanisms and impacting the crucial calcineurin signaling pathway. mdpi.com

Modulation of Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA)

In addition to its effects on fungal calcium channels, this compound has been investigated for its influence on mammalian calcium regulation. Studies have shown that this compound, along with its stereoisomer Plakortide G and the related Plakortide H, can enhance the uptake of Ca²⁺ by the sarcoplasmic reticulum (SR) at concentrations ranging from 10-100 µM. mdpi.com This suggests an interaction with the Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, a key enzyme responsible for transporting calcium from the cytosol into the SR in muscle cells.

Proposed Antimalarial Mechanism via Iron-Mediated Radical Formation

This compound exhibits potent antimalarial activity against Plasmodium falciparum. rsc.org Although its precise mechanism in this context is not fully elucidated, insights can be drawn from studies on related 1,2-dioxane antimalarials like plakortin. rsc.orgresearchgate.net The prevailing hypothesis for this class of compounds is that the endoperoxide bridge interacts with ferrous iron (Fe(II)), which is readily available from the digestion of heme by the parasite. researchgate.net This interaction is believed to generate an oxygen-centered radical, which then rearranges to a more stable carbon-centered radical on the polyketide side-chain. researchgate.net This resulting carbon radical is a reactive species capable of alkylating and damaging essential parasite biomolecules, leading to parasite death. researchgate.net This proposed pathway is distinct from the mechanism of resistance to drugs like chloroquine. rsc.org

Summary of Findings on Other Molecular Targets

The following table summarizes the key research findings regarding the investigation of other molecular targets and signaling pathways for this compound and its acid derivative.

| Molecular Target / Pathway | Organism / Cell Type | Observed Effect of this compound / PFA | Reference(s) |

| Calcium Homeostasis | Saccharomyces cerevisiae | Elicits a transcriptome response indicative of Ca²⁺ imbalance. | asm.orgusda.gov |

| S. cerevisiae | Causes a significant increase in intracellular Ca²⁺ levels. | asm.orgnih.gov | |

| Fungal Pathogens | Fungal mutants lacking Ca²⁺ transporters (Pmr1, Pmc1, Cch1, Mid1) show increased sensitivity. | asm.orgnih.govnih.govmdpi.com | |

| Calcineurin Signaling Pathway | S. cerevisiae | Calcineurin inhibitors (FK506, cyclosporine) enhance antifungal activity. | asm.orgnih.gov |

| S. cerevisiae | Activates transcription of a calcineurin-dependent response element. | asm.orgnih.govnih.gov | |

| Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) | Mammalian | Enhances Sarcoplasmic Reticulum Ca²⁺ uptake. | mdpi.com |

| Heme/Iron Metabolism (Proposed) | Plasmodium falciparum | Proposed to interact with Fe(II) to form cytotoxic carbon-centered radicals. | rsc.orgresearchgate.net |

| Antimycobacterial Target (Unspecified) | Mycobacterium tuberculosis H37Rv | Seco-plakortide F acid, a related compound, displayed moderate to weak inhibition. | mdpi.com |

Structure Activity Relationship Sar Studies of Plakortide F and Its Analogues

Influence of the Cyclic Peroxide Moiety on Biological Activity

The defining structural feature of Plakortide F and related compounds is the 1,2-dioxane (B1202867) (endoperoxide) ring. A substantial body of evidence indicates that this cyclic peroxide moiety is indispensable for their biological effects, which span antifungal, antimalarial, and cytotoxic activities. nih.govmdpi.comnih.gov The mechanism is often linked to the reactivity of the peroxide bond, particularly its interaction with intracellular iron.

Similar to the well-known endoperoxide antimalarial artemisinin (B1665778), the activity of Plakortin, a related six-membered endoperoxide, is dependent on its peroxide functionality. nih.govresearchgate.net The proposed mechanism involves the cleavage of the O-O bond, mediated by ferrous iron (Fe²⁺) from heme detoxification within the malaria parasite, leading to the generation of reactive oxygen species (ROS) and carbon-centered radicals. researchgate.netmdpi.com These reactive species are believed to alkylate and damage essential parasite proteins, leading to parasite death. researchgate.net Studies on plakortin showed it induced ROS generation and lipid peroxidation in Plasmodium falciparum. researchgate.net

Furthermore, the cyclic peroxide group is crucial for the antifungal properties of this compound acid (PFA). Research using Saccharomyces cerevisiae as a model organism demonstrated that PFA's activity is not due to general oxidative stress but rather a more specific mechanism involving the disruption of calcium homeostasis. nih.gov This suggests that the peroxide moiety may interact with specific cellular components that regulate ion transport, such as Ca²⁺-ATPase transporters. nih.gov Indeed, this compound, G, and H have been identified as activators of cardiac sarcoplasmic reticulum (SR) Ca²⁺-pumping ATPase. japsonline.com The structural integrity of the peroxide ring is essential, as analogues lacking this feature or where the ring has been opened, such as seco-plakortide F acid, exhibit significantly diminished or no activity. mdpi.com

Impact of Side Chain Modifications and Stereochemistry on Efficacy and Selectivity

Beyond the essential peroxide core, modifications to the polyketide-derived side chain and the stereochemistry of the molecule have a profound impact on both the potency and selectivity of this compound analogues.

Studies on a library of related endoperoxides, the manadoperoxides, revealed that minor structural alterations can dramatically affect biological activity. For instance, manadoperoxide B displays ultrapotent activity against Trypanosoma brucei rhodesiense with a half-maximal inhibitory concentration (IC₅₀) of 3 ng/mL. nih.govrsc.org Its analogue, 12-isomanadoperoxide B, which differs in the side chain, is nearly as potent (IC₅₀ = 11 ng/mL), while other analogues with slight modifications show a significant drop in activity. mdpi.com This highlights the sensitivity of the biological target to the precise architecture of the side chain.

Key SAR findings from various studies on this compound and its analogues include:

Acid vs. Ester: The presence of a free carboxylic acid versus a methyl ester at the terminus of the side chain significantly influences cytotoxicity. In studies comparing plakortide acids and their corresponding methyl esters against leukemia cells, the acid forms were consistently more potent. For example, 6-epi-plakortide H acid was active at micromolar concentrations, while its methyl ester was inactive. Similarly, plakortic acid was about 10-fold more potent than its ester, plakortin. nih.gov

Side Chain Structure: The length and functionality of the side chain are critical. A comparison between plakortide N methyl ester and its C-8 ethyl analogue showed that the former had strong antimalarial activity, while the latter was only modestly active, indicating a specific requirement for the side chain's composition. nih.gov Furthermore, comparing manadodioxan D and 13-oxo-plakortide F, which differ in their C-6 side chains and stereochemistry, revealed that manadodioxan D was more potent against both cancer cell lines and P. falciparum. mdpi.com

Stereochemistry: The spatial arrangement of substituents on both the dioxane ring and the side chain is a critical determinant of activity. The antimalarial activity of manadodioxan D (IC₅₀ = 1.7 µg/mL) was greater than that of 13-oxo-plakortide F (IC₅₀ = 3.1 µg/mL), suggesting that the C-6 configuration plays a crucial role in the interaction with parasitic targets. mdpi.com Studies on other chiral natural products confirm that stereochemistry is often a key driver for potency, affecting everything from target binding to metabolic stability and cellular uptake. researchgate.net

| Compound | Modification vs. This compound Scaffold | Activity Type | Target/Cell Line | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|---|---|

| Manadoperoxide B | Analogue with modified side chain | Antitrypanosomal | T. b. rhodesiense | 3 ng/mL | nih.govrsc.org |

| 12-Isomanadoperoxide B | Isomer of Manadoperoxide B | Antitrypanosomal | T. b. rhodesiense | 11 ng/mL | mdpi.com |

| Manadodioxan D | C-6 Epimer, modified side chain | Cytotoxicity | DU-145 (Prostate Cancer) | 1.6 µg/mL | mdpi.com |

| Manadodioxan D | C-6 Epimer, modified side chain | Antimalarial | P. falciparum | 1.7 µg/mL | mdpi.com |

| 13-Oxo-plakortide F | Oxidized side chain | Cytotoxicity | DU-145 (Prostate Cancer) | 4.5 µg/mL | mdpi.com |

| 13-Oxo-plakortide F | Oxidized side chain | Antimalarial | P. falciparum | 3.1 µg/mL | mdpi.com |

| Plakortin | Methyl ester, different side chain | Antimalarial | P. falciparum (W2) | 735 nM | nih.gov |

| Plakortic Acid | Free acid of Plakortin | Cytotoxicity | CCRF-CEM (Leukemia) | 0.19 µM | nih.gov |

| This compound Acid | Free acid of this compound | Antifungal | C. neoformans | 0.2 µg/mL | nih.gov |

| seco-Plakortide F acid | Opened peroxide ring | Antimalarial | P. falciparum | 39.3 µg/mL | mdpi.com |

Application of Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For complex natural products like this compound, QSAR can be a valuable tool to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

While specific QSAR studies focused exclusively on this compound are not widely reported, the approach has been applied to other endoperoxide antimalarials, most notably artemisinin and its derivatives. rsc.org These studies typically aim to identify key physicochemical descriptors—such as steric, electronic, and hydrophobic properties—that govern the antimalarial potency. A QSAR study on trioxanes suggested that the docking of the molecule to heme could be a critical preliminary step for its action. rsc.org

However, developing robust QSAR models for endoperoxides can be challenging. A critical review of several published QSAR models for this class of compounds highlighted that a lack of rigorous selection of molecular descriptors can lead to models that fail to accurately pinpoint the molecular basis of the biological activity. nih.gov For a successful QSAR study on this compound analogues, a structurally diverse dataset of compounds with accurately measured biological activities would be required. The models would need to account for the complex stereochemistry and conformational flexibility of both the dioxane ring and the side chain. Such models, if properly validated, could provide invaluable guidance for the rational design of new analogues with enhanced efficacy and selectivity.

Rational Design and Synthesis of Analogues for SAR Elucidation

The rational design and synthesis of analogues are cornerstones of SAR exploration. This approach involves the targeted chemical modification of a lead compound, like this compound, to systematically probe the importance of different structural features for its biological activity.

A clear example of this is the synthesis and comparative evaluation of plakortide acids versus their methyl esters. The observation that free acids are significantly more cytotoxic than their ester counterparts led to the hypothesis that the terminal carboxyl group is a key pharmacophoric feature for this specific activity, possibly by influencing cell permeability or target interaction. nih.gov

Similarly, the synthesis of a series of manadoperoxides with variations in the side chain and stereochemistry was a deliberate strategy to build a detailed SAR map for antitrypanosomal activity. nih.govmdpi.com These studies demonstrated that even subtle changes, such as the position of a methyl group on the dioxane ring, could lead to dramatic shifts in potency, providing valuable information for the design of optimized antitrypanosomal agents. nih.gov

Furthermore, total synthesis has been employed to create stereoisomers of related bioactive cyclic peroxides from marine sponges. This work is crucial not only for confirming the structure of the natural product but also for assigning the absolute stereochemistry required for biological activity. By synthesizing specific enantiomers and diastereomers and testing their activity, chemists can determine the precise three-dimensional structure that interacts most effectively with the biological target. This knowledge is fundamental for designing highly potent and selective drug candidates based on the this compound scaffold.

Analytical and Derivatization Strategies for Plakortide F Research

Advanced Chromatographic Method Development (e.g., HPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) stands as a cornerstone analytical technique in the study of Plakortide F. This powerful combination allows for the separation of complex mixtures of natural products and their precise identification and quantification, even at trace levels. filab.frwikipedia.orgmeasurlabs.com

The development of a robust HPLC-MS/MS method for this compound analysis involves several critical steps:

Sample Preparation: The initial step involves extracting this compound from its natural source, typically a marine sponge of the Plakortis genus. This is followed by a series of purification steps, which may include liquid-liquid extraction and solid-phase extraction, to remove interfering matrix components. nih.gov

Chromatographic Separation: A suitable HPLC column, often a reversed-phase C18 column, is chosen to separate this compound from other co-extracted metabolites. sci-hub.se The separation process is optimized by adjusting the mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, and the flow rate to achieve optimal resolution and peak shape. nih.gov

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. An atmospheric pressure ionization source, such as electrospray ionization (ESI), is commonly used to generate ions of this compound. In the tandem mass spectrometer, specific precursor ions corresponding to this compound are selected and fragmented to produce a characteristic pattern of product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for the detection and quantification of the target analyte. mdpi.com

The combination of retention time from the HPLC and the specific precursor-to-product ion transitions from the MS/MS analysis provides a high degree of confidence in the identification and quantification of this compound in complex biological samples. wikipedia.orgmdpi.com

Table 1: Key Parameters in HPLC-MS/MS Method Development for Polyketide Analysis

| Parameter | Description | Common Choices for Polyketide Analysis |

| Stationary Phase | The material packed in the HPLC column that interacts with the analytes. | Reversed-phase C18 or C8 columns |

| Mobile Phase | The solvent that moves the analytes through the column. | Gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. |

| Ionization Source | The component that converts the analyte molecules into ions for MS analysis. | Electrospray Ionization (ESI) is most common for polyketides. |

| MS Analyzer | The part of the mass spectrometer that separates ions based on their mass-to-charge ratio. | Triple quadrupole (QqQ) or high-resolution mass spectrometers like Orbitrap or TOF. |

| Detection Mode | The specific ions monitored for quantification. | Multiple Reaction Monitoring (MRM) for targeted analysis, full scan for untargeted analysis. |

Derivatization Techniques for Enhanced Detection, Characterization, and Biological Profiling

Chemical derivatization is a technique where the target analyte, in this case, this compound, is chemically modified to produce a new compound with improved analytical properties or to introduce a functional handle for further studies. scioninstruments.com

In the context of this compound and other natural products, derivatization serves several key purposes:

Enhanced Detectability: Derivatization can introduce chromophores or fluorophores into the molecule, significantly increasing its response to UV or fluorescence detectors in HPLC. For mass spectrometry, it can improve ionization efficiency, leading to lower detection limits. scioninstruments.com

Improved Chromatographic Behavior: By modifying polar functional groups, derivatization can reduce tailing and improve peak shape in gas chromatography (GC) and, in some cases, HPLC, leading to better separation and quantification. scioninstruments.com

Structural Elucidation: Derivatization can help in determining the absolute configuration of stereocenters within the molecule, a common challenge in the structural analysis of complex polyketides. rsc.orgresearchgate.net For instance, the formation of diastereomeric derivatives allows for their separation by chromatography and subsequent analysis by NMR spectroscopy.

Biological Profiling: Attaching a tag or a reporter group to this compound through derivatization can enable the study of its mechanism of action, cellular uptake, and target identification. nih.gov This is a crucial step in understanding the therapeutic potential of a natural product. nih.gov Semisynthetic derivatization can also lead to analogs with improved biological activity or pharmacokinetic properties. mdpi.comresearchgate.net

The choice of derivatizing agent and reaction conditions depends on the functional groups present in this compound and the desired outcome of the derivatization.

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert hydroxyl groups into trimethylsilyl (B98337) ethers. rsc.org This is particularly useful for GC analysis as it increases the volatility and thermal stability of the molecule. scioninstruments.com

Acylation: Acetic anhydride, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be used to acetylate hydroxyl and amino groups. asm.org This can improve chromatographic properties and is a common strategy in the structural elucidation of polyketides. asm.org

Esterification: For carboxylic acid functionalities, esterification with reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst can be employed to form methyl or other alkyl esters, respectively. This is often done to improve GC performance. scioninstruments.com

Chiral Derivatizing Agents: To determine the absolute stereochemistry, chiral reagents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride can be used to form diastereomeric esters at hydroxyl groups. nih.gov The resulting diastereomers can then be analyzed by NMR spectroscopy to deduce the configuration of the adjacent stereocenter. rsc.orgresearchgate.net

The reaction conditions for derivatization, including temperature, reaction time, and solvent, must be carefully optimized to ensure complete reaction and avoid degradation of the natural product. mdpi.com

Table 2: Common Derivatizing Agents and Their Applications in Polyketide Research

| Derivatizing Agent | Functional Group Targeted | Purpose |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyls, Amines, Carboxylic Acids | Increases volatility and thermal stability for GC analysis. rsc.org |

| Acetic Anhydride/DMAP | Hydroxyls, Amines | Improves chromatographic peak shape; used in structural elucidation. asm.org |

| Diazomethane | Carboxylic Acids | Forms methyl esters to improve GC analysis. |

| Mosher's Acid/Chloride | Hydroxyls | Forms diastereomeric esters for the determination of absolute configuration by NMR. nih.gov |

| Dansyl Chloride | Primary and Secondary Amines, Phenols | Introduces a fluorescent tag for enhanced detection. sci-hub.se |

Future Research Directions and Therapeutic Potential

Advanced Elucidation of Biosynthetic Pathways and Metabolic Engineering

The biosynthesis of Plakortide F, like other polyketides, is understood to originate from the acetate (B1210297) pathway, utilizing acetyl-CoA and propionyl-CoA building blocks that are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). However, the specific gene clusters, enzymatic machinery, and regulatory networks responsible for producing this compound within its native marine sponge or its associated microbial symbionts remain largely uncharacterized. There is strong evidence that many polyketides isolated from sponges are actually produced by their symbiotic microorganisms.

Future research must prioritize the metagenomic analysis of Plakortis sponges to identify the PKS gene clusters responsible for this compound synthesis. This involves sequencing the collective genome of the sponge and its symbionts to pinpoint the specific biosynthetic genes. Once identified, these pathways can be reconstituted in a heterologous host, such as E. coli or Saccharomyces cerevisiae. This process of metabolic engineering would overcome the significant supply limitations inherent in harvesting marine sponges, enabling sustainable production of this compound and its precursors for further research and development. Furthermore, understanding the enzymatic steps will allow for pathway engineering to generate novel analogues that are not accessible through traditional synthesis.

Chemoinformatic and Computational Studies for Predictive Modeling and Target Identification

Chemoinformatic and computational chemistry offer powerful tools to accelerate the drug discovery process for this compound and its derivatives. While some molecular modeling has been employed for the structural elucidation of related polyketides, a dedicated computational research program is a critical next step. mdpi.commdpi.com

Future efforts should focus on developing robust Quantitative Structure-Activity Relationship (QSAR) models. By correlating the structural features of a library of this compound analogues with their biological activity, QSAR models can predict the potency of novel, yet-to-be-synthesized compounds. This allows researchers to prioritize the synthesis of candidates with the highest predicted efficacy and most favorable drug-like properties. Furthermore, in silico molecular docking studies can be used to predict the molecular targets of this compound. For example, its known ability to disrupt calcium homeostasis in fungi suggests that its targets could include calcium channels, pumps, or calcineurin-pathway proteins. nih.govasm.org Docking simulations can model the binding of this compound to these potential targets, providing hypotheses about its mechanism of action that can be validated experimentally. Such computational approaches have already been applied to other marine polyketides to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, guiding the selection of compounds with better pharmacokinetic properties. mdpi.comresearchgate.net

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The structural complexity and stereochemical challenges of this compound and other related marine peroxides make their chemical synthesis a significant undertaking. nih.gov While total syntheses for related compounds like Plakortide E have been achieved, these routes are often lengthy and not amenable to large-scale production or the rapid generation of diverse analogues. rsc.orgnih.gov

A crucial area for future research is the development of new, efficient, and highly stereoselective synthetic strategies. These routes should be versatile enough to not only produce this compound in sufficient quantities but also to facilitate the creation of a wide array of complex analogues for comprehensive structure-activity relationship (SAR) studies. Innovations in areas such as catalytic asymmetric reactions, biomimetic synthesis inspired by postulated biosynthetic pathways (e.g., via Diels-Alder reactions or peroxide formation), and flow chemistry could dramatically improve synthetic efficiency. researchgate.netrsc.org Establishing a robust synthetic platform is fundamental to overcoming the natural supply bottleneck and systematically optimizing the therapeutic properties of the Plakortide scaffold.

Comprehensive Preclinical Efficacy and Selectivity Profiling of New Analogues

This compound and its naturally occurring analogues have demonstrated a promising, broad spectrum of biological activity. This compound has shown in vitro activity against the malaria parasite Plasmodium falciparum, while its corresponding carboxylic acid form, this compound acid, is a potent inhibitor of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. researchgate.netrsc.orgnih.gov Additionally, this compound acid has exhibited notable cytotoxicity against specific human cancer cell lines, particularly colon cancer and melanoma. mdpi.com

The table below summarizes some of the reported preclinical activities of this compound and its related compounds.

| Compound | Target | Assay | Activity (IC₅₀ / MIC) | Reference(s) |

| This compound | Plasmodium falciparum | In vitro antimalarial | 0.39–0.48 µg/mL | rsc.org |

| This compound acid | Candida albicans | Minimum Inhibitory Conc. | 0.08 µg/mL | nih.gov |

| This compound acid | Cryptococcus neoformans | Minimum Inhibitory Conc. | 2.5 µg/mL | nih.gov |

| This compound acid | Aspergillus fumigatus | Minimum Inhibitory Conc. | 5.0 µg/mL | nih.gov |

| This compound acid | Colon Cancer (KM12) | Growth Inhibition (GI₅₀) | 0.02–0.3 µM | mdpi.com |

| This compound acid | Melanoma (LOX-IMVI) | Growth Inhibition (GI₅₀) | 0.02–0.3 µM | mdpi.com |

| Plakortide N | Colon Cancer (KM12) | Growth Inhibition (GI₅₀) | 0.02–0.3 µM | mdpi.com |

Future research must build upon these initial findings by conducting comprehensive preclinical profiling of newly synthesized analogues. A key goal is to decouple desired therapeutic effects (e.g., antifungal activity) from general cytotoxicity. This requires screening new compounds against a broad panel of pathogenic strains and cancer cell lines while simultaneously assessing their toxicity against non-cancerous human cell lines. This dual approach will identify analogues with improved therapeutic indices, characterized by high potency against the intended target and low off-target toxicity, which is a prerequisite for clinical development.

Exploration of Synergistic Effects with Existing Therapeutic Agents

The unique mechanism of action of this compound acid presents a compelling opportunity for its use in combination therapies. Its antifungal effect is mediated by the disruption of calcium homeostasis, leading to a significant influx of Ca²⁺ into the fungal cell. nih.govmdpi.com This mechanism, which involves the calcineurin signaling pathway, is distinct from that of many existing antifungal drugs that target the cell wall (e.g., echinocandins) or ergosterol (B1671047) in the cell membrane (e.g., azoles). asm.orgnih.gov

Future studies should systematically explore the synergistic potential of this compound analogues with established antifungal agents. Combining a this compound analogue with a drug like fluconazole (B54011) (an azole) or caspofungin (an echinocandin) could lead to a potent synergistic effect. nih.govasm.org Such a combination may allow for lower doses of each drug, reducing the risk of dose-dependent toxicity and potentially overcoming existing drug resistance mechanisms. mdpi.com The disruption of different, complementary cellular pathways could create a multifront attack on the pathogen, making it a powerful strategy for treating recalcitrant infections. nih.gov Investigating these synergistic interactions is a promising avenue for enhancing the therapeutic utility of the Plakortide scaffold.

Q & A

Q. How can researchers address ethical challenges in sourcing marine sponges for this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.